molecular formula C27H19BrO3 B339693 4-bromobenzyl 2-(biphenyl-4-ylcarbonyl)benzoate

4-bromobenzyl 2-(biphenyl-4-ylcarbonyl)benzoate

Cat. No.: B339693
M. Wt: 471.3 g/mol
InChI Key: FRAGTBCKVFTCRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromobenzyl 2-([1,1’-biphenyl]-4-ylcarbonyl)benzoate is an organic compound that features a bromobenzyl group and a biphenyl carbonyl benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromobenzyl 2-([1,1’-biphenyl]-4-ylcarbonyl)benzoate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing palladium catalysts and boron reagents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromobenzyl 2-([1,1’-biphenyl]-4-ylcarbonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

4-Bromobenzyl 2-([1,1’-biphenyl]-4-ylcarbonyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromobenzyl 2-([1,1’-biphenyl]-4-ylcarbonyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromobenzyl 2-([1,1’-biphenyl]-4-ylcarbonyl)benzoate is unique due to its specific structural features, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C27H19BrO3

Molecular Weight

471.3 g/mol

IUPAC Name

(4-bromophenyl)methyl 2-(4-phenylbenzoyl)benzoate

InChI

InChI=1S/C27H19BrO3/c28-23-16-10-19(11-17-23)18-31-27(30)25-9-5-4-8-24(25)26(29)22-14-12-21(13-15-22)20-6-2-1-3-7-20/h1-17H,18H2

InChI Key

FRAGTBCKVFTCRF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(=O)OCC4=CC=C(C=C4)Br

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(=O)OCC4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.